molecular formula C9H12N2 B069264 N-(pyridin-3-ylmethyl)cyclopropanamine CAS No. 183609-18-9

N-(pyridin-3-ylmethyl)cyclopropanamine

Cat. No. B069264
M. Wt: 148.2 g/mol
InChI Key: BZFHAPIXJIHOOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(pyridin-3-ylmethyl)cyclopropanamine and related compounds typically involves complex organic reactions. For instance, pyridinium ylide-mediated reactions have been employed for the highly stereoselective synthesis of polysubstituted cyclopropane derivatives, showcasing the versatility of pyridine-based compounds in organic synthesis (Banothu et al., 2015). Furthermore, diastereoselective synthesis methods using Yb(OTf)3 catalysis have produced pyrrolidines from aldimines and cyclopropanediesters, highlighting the intricate control over stereochemistry in the synthesis of cyclopropane-containing compounds (Carson & Kerr, 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(pyridin-3-ylmethyl)cyclopropanamine often features significant interactions such as C–H⋯N and π⋯π contacts that influence the crystal packing and stability of these compounds. For instance, the crystal structures of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines show effective conformations driven by these interactions, emphasizing the role of pyridine in facilitating intermolecular interactions (Lai, Mohr, & Tiekink, 2006).

Chemical Reactions and Properties

Chemical reactions involving N-(pyridin-3-ylmethyl)cyclopropanamine derivatives can lead to a variety of products depending on the reaction conditions. For example, argentinated N-arylmethyl-pyridin-2-ylmethanimine undergoes gas-phase arylmethyl transfer and cyclodeamination, demonstrating the reactive nature and potential transformations of these compounds (Sun, Wang, & Pan, 2014).

Scientific Research Applications

Anticancer Activity

A study explored the synthesis of piperazine-2,6-dione derivatives, including those derived from pyridin-3-ylmethanamine, and evaluated their anticancer activity. Compounds exhibited significant anticancer activity against various cancer cell lines, highlighting their potential in anticancer drug development (Sandeep Kumar et al., 2013).

Photodynamic Therapy

Research on the formation of an iron(III) complex involving pyridin-2-ylmethanamine demonstrated its application in photodynamic therapy for breast cancer. The complex showed high anti-proliferation efficiency under light irradiation, suggesting its utility as a photosensitizer in cancer treatment (Zhong‐Hong Zhu et al., 2019).

Anticonvulsant Agents

A series of novel Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reactions, were screened for anticonvulsant activity. Several compounds showed promising results, indicating their potential as anticonvulsant agents (S. Pandey & R. Srivastava, 2011).

Crystal Structure Analysis

The synthesis and crystal structure analysis of N-cyclopropyl-9-(3,4-dicholophenyl)-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione were reported, showcasing the importance of such analyses in understanding compound properties (Feng et al., 2005).

Molecular Interactions

A study on the isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines emphasized the role of C–H⋯N, C–H⋯π, and π⋯π interactions in crystal packing, contributing to the field of molecular engineering and design (C. Lai et al., 2006).

Inflammation Inhibition

New N-pyridinyl(methyl)indolalkanamides were synthesized, acting as non-acidic NSAIDs. Among them, a compound showed higher activity than ibuprofen in the TPA-induced mouse ear swelling assay, indicating its potential as an inflammation inhibitor (Alexandra Dassonville et al., 2004).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-8(6-10-5-1)7-11-9-3-4-9/h1-2,5-6,9,11H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFHAPIXJIHOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360631
Record name N-(pyridin-3-ylmethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)cyclopropanamine

CAS RN

183609-18-9
Record name N-(pyridin-3-ylmethyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(pyridin-3-yl)methyl]cyclopropanamine
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